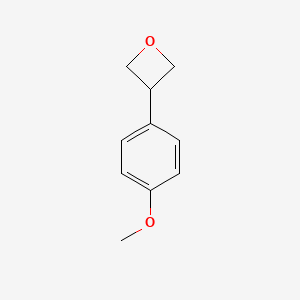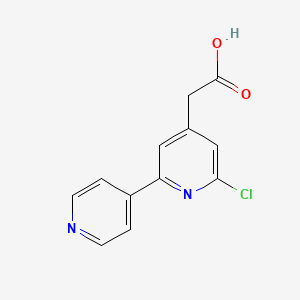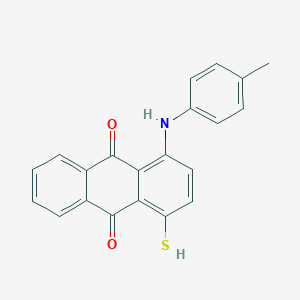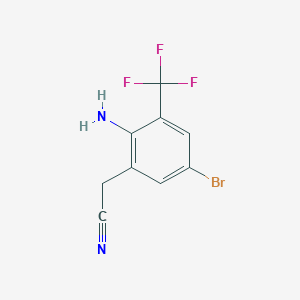
Sodium 2-methoxypyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a versatile reagent in various chemical reactions, particularly in the synthesis of organosulfur compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyridine-3-sulfinate typically involves the sulfonation of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with sulfur trioxide in the presence of a suitable solvent, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Sulfides: Result from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 2-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is particularly useful in cross-coupling reactions, where it can form carbon-sulfur bonds with high efficiency .
Comparación Con Compuestos Similares
- Sodium pyridine-2-sulfinate
- Sodium pyridine-4-sulfinate
- Sodium benzenesulfinate
Comparison: Sodium 2-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction outcomes and product selectivity .
Propiedades
Fórmula molecular |
C6H6NNaO3S |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
sodium;2-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-6-5(11(8)9)3-2-4-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
CUOVDVJUTZQMAT-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC=N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)

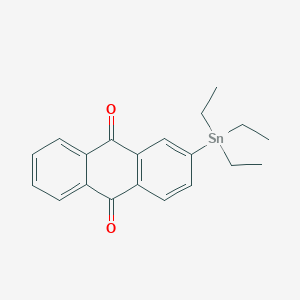


![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)

